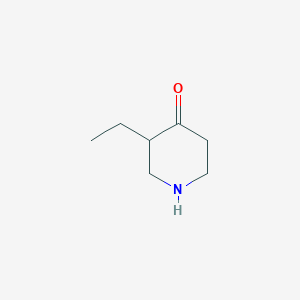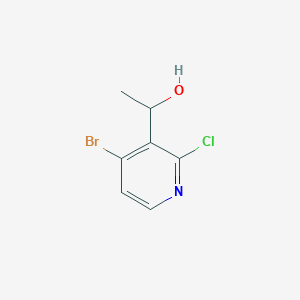
2,5-Dibromterephthalonitril
Übersicht
Beschreibung
2,5-Dibromoterephthalonitrile is a chemical compound with the CAS Number: 18870-11-6 . It has a molecular weight of 285.93 and its molecular formula is C8H2Br2N2 .
Synthesis Analysis
The synthesis of 2,5-Dibromoterephthalonitrile involves multiple steps . One method involves the use of thionyl chloride and N,N-dimethyl-formamide, followed by the addition of ammonium hydroxide and trichlorophosphate . Another method involves a Suzuki coupling reaction with tetrakis (triphenylphosphine) palladium (0) and potassium carbonate .Molecular Structure Analysis
The InChI code for 2,5-Dibromoterephthalonitrile is 1S/C8H2Br2N2/c9-7-1-5 (3-11)8 (10)2-6 (7)4-12/h1-2H . The average mass is 285.923 Da and the monoisotopic mass is 283.858459 Da .Physical And Chemical Properties Analysis
2,5-Dibromoterephthalonitrile is a solid at room temperature . . The storage temperature is recommended to be at room temperature in a sealed, dry environment .Wissenschaftliche Forschungsanwendungen
Organische Synthese
2,5-Dibromterephthalonitril wird in der organischen Synthese verwendet . Die organische Synthese ist eine Methode zur Herstellung organischer Verbindungen. Es ist eine Wissenschaft, die auf dem Studium organischer Verbindungen basiert, d. h. Verbindungen, die Kohlenstoffatome enthalten.
Materialwissenschaften
Diese Verbindung wird auch in der Materialwissenschaft verwendet . Die Materialwissenschaft befasst sich mit der Entdeckung und Entwicklung neuer Materialien. Die Forschung in der Materialwissenschaft wird oft in industriellen Anwendungen eingesetzt.
Kovalente Organische Gerüste (COFs) Linker
This compound wird in der Forschung an kovalenten organischen Gerüsten (COFs) verwendet . COFs sind eine Klasse von porösen Polymeren, die durch die Verknüpfung organischer Bausteine durch starke kovalente Bindungen gebildet werden. Sie haben potenzielle Anwendungen in der Gasspeicherung, Katalyse und Optoelektronik.
Safety and Hazards
Eigenschaften
IUPAC Name |
2,5-dibromobenzene-1,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2N2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLBPEUXSDBMIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C#N)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348708 | |
| Record name | 2,5-dibromoterephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18870-11-6 | |
| Record name | 2,5-dibromoterephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,5-Dibromoterephthalonitrile in the synthesis of 5,12-Diazapentacenes?
A1: 2,5-Dibromoterephthalonitrile serves as a key starting material in the synthesis of 5,12-Diazapentacenes. The research paper describes a synthetic route involving the coupling of 4 substituted aniline derivatives to 2,5-Dibromoterephthalonitrile via Buchwald-Hartwig amination. This coupling reaction is followed by an acid-mediated cyclization step, ultimately yielding the desired diazapentacene molecules [].
Q2: Are there alternative methods for synthesizing 5,12-Diazapentacenes that don't utilize 2,5-Dibromoterephthalonitrile?
A2: While the provided research paper focuses on a specific synthetic route using 2,5-Dibromoterephthalonitrile [], other methods for synthesizing diazapentacenes may exist. Exploring alternative synthetic pathways could be a point of interest for further research, potentially offering advantages in terms of reaction efficiency, cost-effectiveness, or access to a wider range of diazapentacene derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B169449.png)



![8-Benzyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B169457.png)






